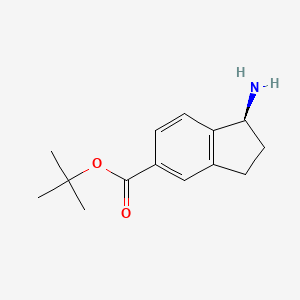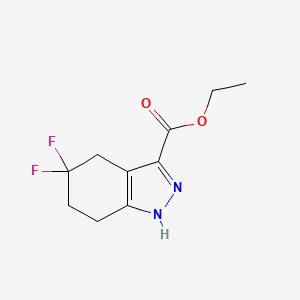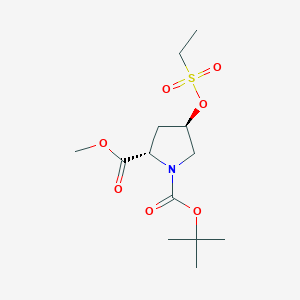
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that features a tert-butyl group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of the amino group and the carboxyl group. One common method is the use of tert-butyl esters, which can be prepared by reacting the corresponding amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . For example, it may inhibit calmodulin, a protein involved in calcium signaling, by binding to its active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity but different applications.
tert-Butyl chloride: Used in nucleophilic substitution reactions and as an alkylating agent.
tert-Butanesulfinamide: Employed in asymmetric synthesis of amines.
Uniqueness
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its combination of a tert-butyl group with an amino acid derivative, which imparts specific reactivity and stability. This makes it valuable in applications requiring precise control over molecular interactions and properties .
Propriétés
Numéro CAS |
943843-79-6 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
tert-butyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-4-6-11-9(8-10)5-7-12(11)15/h4,6,8,12H,5,7,15H2,1-3H3/t12-/m0/s1 |
Clé InChI |
MVKGOOLSFSJASK-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)[C@H](CC2)N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)


![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)

![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)



![2-[(2-Chloro-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12990357.png)
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)

